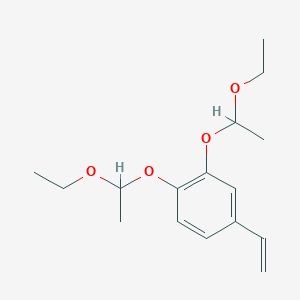
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide is a synthetic compound that belongs to the class of steroidal molecules It is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Introduction of the tert-butyl group: This is usually achieved through alkylation reactions using tert-butyl halides under basic conditions.
Formation of the hydroxy group: This step often involves oxidation reactions followed by selective reduction to introduce the hydroxy group at the desired position.
Incorporation of the carboxamide group: This is typically done through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of strong bases or catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may inhibit certain enzymes, leading to changes in metabolic pathways.
類似化合物との比較
Similar Compounds
- N-tert-Butyl-17-hydroxy-3-oxo-4-azaandrost-5-ene-17-carboxamide
- N-tert-Butyl-17alpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide
Uniqueness
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxy group at distinct positions. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C23H36N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
(1R,3aS,3bR,9aR,9bS,11aS)-N-tert-butyl-1-hydroxy-9a,11a-dimethyl-7-oxo-3,3a,3b,4,6,8,9,9b,10,11-decahydro-2H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O3/c1-20(2,3)25-19(27)23(28)13-9-16-14-6-7-17-21(4,11-10-18(26)24-17)15(14)8-12-22(16,23)5/h7,14-16,28H,6,8-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15+,16+,21-,22+,23+/m1/s1 |
InChIキー |
RHMMVPAEIANFSH-OTQPZKAKSA-N |
異性体SMILES |
C[C@]12CCC(=O)NC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)NC(C)(C)C)O)C |
正規SMILES |
CC12CCC(=O)NC1=CCC3C2CCC4(C3CCC4(C(=O)NC(C)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


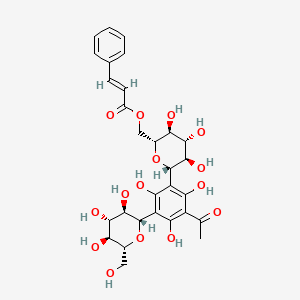
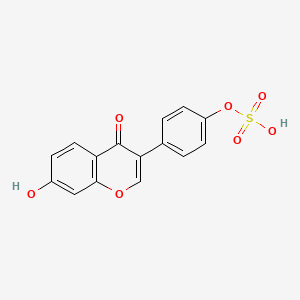
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
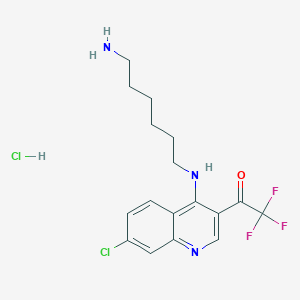
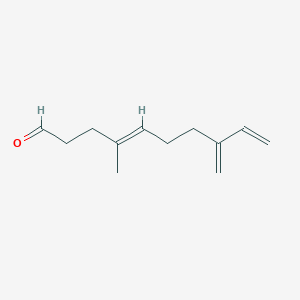
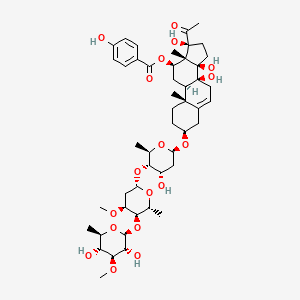

![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)


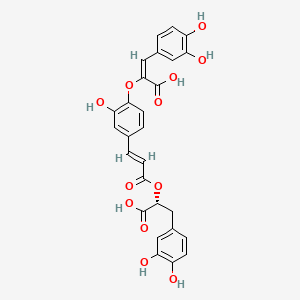
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
